molecular formula C9H5Br2F3O B8017527 2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone

2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B8017527
M. Wt: 345.94 g/mol
InChI Key: DQWHFYORIRSWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone typically involves the bromination of 1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone. This can be achieved by treating the starting material with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the bromination of the phenyl ring followed by the introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the bromination of the ethanone moiety to yield the desired product.

Types of Reactions:

    Substitution Reactions: The bromine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone
  • 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone
  • 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone

Comparison:

  • 2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs.
  • 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone lacks the additional bromine atom, resulting in different reactivity and biological activity.
  • 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone has a fluorine atom instead of a trifluoromethyl group, leading to variations in its chemical behavior and applications.
  • 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone contains a methyl group, which affects its steric and electronic properties, making it less reactive in certain reactions.

Properties

IUPAC Name

2-bromo-1-[3-bromo-4-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F3O/c10-4-8(15)5-1-2-6(7(11)3-5)9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWHFYORIRSWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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